1-Imidazolidinecarboxamide, N-[4-[(6,7-dimethoxy-4-quinolinyl)oxy]-3-fluorophenyl]-2-oxo-3-phenyl-
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Overview
Description
1-Imidazolidinecarboxamide, N-[4-[(6,7-dimethoxy-4-quinolinyl)oxy]-3-fluorophenyl]-2-oxo-3-phenyl- is a complex organic compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an imidazolidine ring, a quinoline moiety, and a fluorophenyl group. It is often studied for its potential as a kinase inhibitor, making it relevant in medicinal chemistry and drug development .
Preparation Methods
The synthesis of 1-Imidazolidinecarboxamide, N-[4-[(6,7-dimethoxy-4-quinolinyl)oxy]-3-fluorophenyl]-2-oxo-3-phenyl- involves multiple steps, typically starting with the preparation of the quinoline derivative. The synthetic route may include:
Formation of the Quinoline Derivative: This step involves the reaction of appropriate starting materials under specific conditions to form the quinoline moiety.
Coupling with Fluorophenyl Group: The quinoline derivative is then coupled with a fluorophenyl group using suitable reagents and catalysts.
Formation of Imidazolidine Ring: The final step involves the formation of the imidazolidine ring, which is achieved through cyclization reactions under controlled conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. This includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .
Chemical Reactions Analysis
1-Imidazolidinecarboxamide, N-[4-[(6,7-dimethoxy-4-quinolinyl)oxy]-3-fluorophenyl]-2-oxo-3-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Imidazolidinecarboxamide, N-[4-[(6,7-dimethoxy-4-quinolinyl)oxy]-3-fluorophenyl]-2-oxo-3-phenyl- has several scientific research applications:
Chemistry: It is used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is investigated for its potential as a kinase inhibitor, which can regulate various biological processes.
Medicine: Due to its kinase inhibitory properties, it is explored as a potential therapeutic agent for treating diseases such as cancer.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 1-Imidazolidinecarboxamide, N-[4-[(6,7-dimethoxy-4-quinolinyl)oxy]-3-fluorophenyl]-2-oxo-3-phenyl- involves its interaction with specific molecular targets, primarily kinases. The compound binds to the active site of the kinase enzyme, inhibiting its activity. This inhibition can disrupt various signaling pathways involved in cell growth, proliferation, and survival, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
1-Imidazolidinecarboxamide, N-[4-[(6,7-dimethoxy-4-quinolinyl)oxy]-3-fluorophenyl]-2-oxo-3-phenyl- can be compared with other similar compounds such as:
Cabozantinib: Another kinase inhibitor with a similar quinoline structure but different substituents.
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor with a different core structure.
Sorafenib: A kinase inhibitor with a distinct chemical structure but similar therapeutic applications.
The uniqueness of 1-Imidazolidinecarboxamide, N-[4-[(6,7-dimethoxy-4-quinolinyl)oxy]-3-fluorophenyl]-2-oxo-3-phenyl- lies in its specific combination of functional groups, which may confer unique binding properties and selectivity towards certain kinases .
Properties
Molecular Formula |
C27H23FN4O5 |
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Molecular Weight |
502.5 g/mol |
IUPAC Name |
N-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluorophenyl]-2-oxo-3-phenylimidazolidine-1-carboxamide |
InChI |
InChI=1S/C27H23FN4O5/c1-35-24-15-19-21(16-25(24)36-2)29-11-10-22(19)37-23-9-8-17(14-20(23)28)30-26(33)32-13-12-31(27(32)34)18-6-4-3-5-7-18/h3-11,14-16H,12-13H2,1-2H3,(H,30,33) |
InChI Key |
MCTIWUDXKBCHRY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=C(C=C(C=C3)NC(=O)N4CCN(C4=O)C5=CC=CC=C5)F |
Origin of Product |
United States |
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